molecular formula C25H25N3O B14773946 N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide

N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide

Cat. No.: B14773946
M. Wt: 383.5 g/mol
InChI Key: SXJJDVHBLJKQLQ-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide is a benzamide derivative featuring a 1,10-phenanthroline moiety at the 3-position of the benzamide core and diisopropyl substituents on the amide nitrogen. This compound combines the rigid, planar structure of phenanthroline—a well-known ligand in coordination chemistry—with the steric bulk of diisopropyl groups, which may influence its solubility, reactivity, and metal-binding properties .

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

3-(1,10-phenanthrolin-2-yl)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C25H25N3O/c1-16(2)28(17(3)4)25(29)21-8-5-7-20(15-21)22-13-12-19-11-10-18-9-6-14-26-23(18)24(19)27-22/h5-17H,1-4H3

InChI Key

SXJJDVHBLJKQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2

Origin of Product

United States

Preparation Methods

. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified phenanthroline derivatives .

Scientific Research Applications

N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide primarily involves its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with metal ions, which can influence various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

  • Contains an N,O-bidentate directing group , enabling participation in metal-catalyzed C–H functionalization reactions.
  • Structurally characterized via X-ray crystallography, confirming a planar amide group and intramolecular hydrogen bonding .

N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide (): Features a boronate ester at the 2-position, making it a candidate for Suzuki-Miyaura cross-coupling reactions.

N,N-Diisopropyl-2-tridecylbenzamide ():

  • Includes a long alkyl chain (tridecyl), improving lipophilicity for applications in hydrophobic environments.

N-(3-Aminopropyl)-4-methylbenzamide derivatives (): Modified with imidazole or thiazolo-pyrimidine groups, expanding biological activity (e.g., enzyme inhibition).

Structural Comparison Table:

Compound Key Substituents Functional Utility Structural Characterization
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide 1,10-Phenanthroline, diisopropyl Metal coordination, catalysis Limited crystallographic data
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-Bidentate group, methyl C–H activation, ligand synthesis X-ray confirmed
N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide Boronate ester, methoxy Cross-coupling reactions No crystallographic data
N,N-Diisopropyl-2-tridecylbenzamide Tridecyl chain Lipid membrane studies Synthesized, no structural data

Limitations and Data Gaps

  • Crystallographic Data : Structural details for the target compound are unavailable, unlike and , which provide full X-ray analyses.
  • Comparative Reactivity Studies: No direct experimental comparisons (e.g., catalytic efficiency or binding constants) with analogues are reported in the evidence.

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